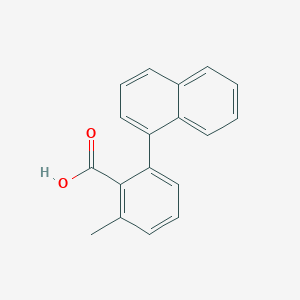

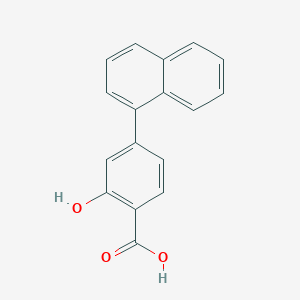

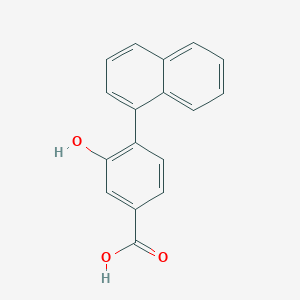

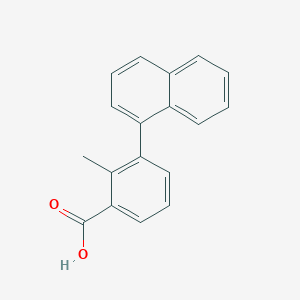

2-Methyl-3-(naphthalen-1-yl)benzoic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-3-(naphthalen-1-yl)benzoic acid (MNB) is a widely used organic compound in scientific research and industrial applications. It is a white crystalline powder with a melting point of 135-140°C and a boiling point of 256-258°C. It is soluble in water, methanol, and ethanol, and insoluble in ether and petroleum ether. MNB is widely used in fields such as organic synthesis, pharmaceuticals, agrochemicals, and analytical chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

The compound can be used in the synthesis of new biheterocyclic phosphonic α-amino esters . These esters are synthesized with high yield and regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction .

Kabachnik–Fields Reaction

The compound can be used in the Kabachnik–Fields reaction , a multicomponent reaction between amines and heterocyclic oxo compounds . This reaction is used to synthesize a variety of organic compounds.

Therapeutic Applications

The compound may have a wide range of therapeutic applications. Compounds with similar structures have been found to have anticancer, antioxidant, anti-inflammatory, antihypertensive, antimalarial, and antiulcer activities .

Prodrug for Esterification

Research has shown that using similar compounds as a prodrug for esterification can reduce the gastrointestinal side effects of certain drugs and improve their bioavailability .

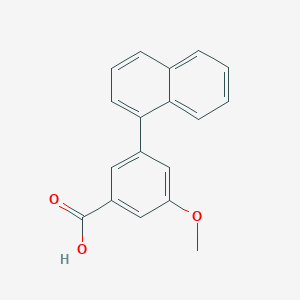

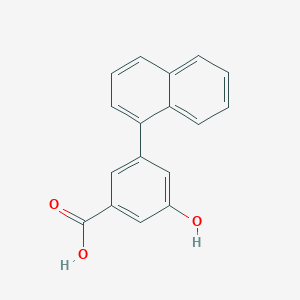

Synthesis of Naphthalene Derivatives

The compound can be used in the synthesis of various naphthalene derivatives . These derivatives have a wide range of applications in different fields.

Click Chemistry

The compound can be used in click chemistry, a type of chemical reaction that is used to quickly and reliably form substances . In this case, it can be used to form a stable triazole bond between two molecules .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been associated with antidepressant activity .

Mode of Action

It’s suggested that similar compounds may interact with their targets to induce changes that could potentially alleviate symptoms of depression .

Biochemical Pathways

Related compounds have been associated with the synthesis of antidepressant molecules via metal-catalyzed reactions .

Result of Action

Related compounds have shown potential in lowering blood pressure and inhibiting bacterial cell membrane disruption .

Eigenschaften

IUPAC Name |

2-methyl-3-naphthalen-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12-14(9-5-10-15(12)18(19)20)17-11-4-7-13-6-2-3-8-16(13)17/h2-11H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBWIYKTTODHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.